molecular formula C10H9ClN+ B14650266 2-Chloro-1-methylquinolin-1-ium CAS No. 45998-43-4

2-Chloro-1-methylquinolin-1-ium

Cat. No.: B14650266
CAS No.: 45998-43-4
M. Wt: 178.64 g/mol
InChI Key: BTGAPGLGVRNSDV-UHFFFAOYSA-N
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Description

2-Chloro-1-methylquinolin-1-ium ( 45998-43-4) is an N-methylated quinolinium salt of interest in synthetic and medicinal chemistry. This compound is primarily valued as a versatile building block or intermediate for the synthesis of more complex molecules. For instance, quinolinium derivatives are crucial precursors in the synthesis of monomethine cyanine dyes . Such dyes are extensively researched as fluorogenic probes for nucleic acids (DNA and RNA) due to their low intrinsic fluorescence and high fluorescence quantum yield upon binding, making them useful for various bioanalytical techniques . Furthermore, structurally related cyanine dyes have demonstrated significant potential as antiproliferative agents against human tumour cell lines, including colorectal (Caco-2), breast (MCF-7), and prostate (PC-3) cancers, highlighting the therapeutic relevance of this chemical class . The mechanism of action for these related compounds often involves interaction with cellular biomolecules, potentially leading to cell cycle arrest in the G0/G1 phase . As a reagent, its reactivity is defined by the quaternary ammonium center and the chloro substituent, which can facilitate further chemical modifications. Researchers utilize this compound in the development of new functional dyes and for exploring novel chemotherapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

45998-43-4

Molecular Formula

C10H9ClN+

Molecular Weight

178.64 g/mol

IUPAC Name

2-chloro-1-methylquinolin-1-ium

InChI

InChI=1S/C10H9ClN/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7H,1H3/q+1

InChI Key

BTGAPGLGVRNSDV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylquinolin-1-ium typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated systems to control the reaction conditions, ensuring consistent product quality and yield. The starting materials, such as 2-chloroquinoline and methyl iodide, are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylquinolin-1-ium undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol.

    Oxidation: Hydrogen peroxide or other peroxides in an aqueous or organic solvent.

    Reduction: Sodium borohydride in solvents like methanol or ethanol.

Major Products Formed

    Substitution: Formation of 2-amino-1-methylquinolin-1-ium or 2-thio-1-methylquinolin-1-ium derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 2-Chloro-1-methylquinolin-1-ium is primarily attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Quinolinium Derivatives

Quinolinium compounds vary significantly in properties based on substituent type, position, and counterion. Below is a detailed comparison of 2-Chloro-1-methylquinolin-1-ium with structurally related compounds:

Substituent Effects on Reactivity and Stability

  • 6-Chloro-2-methoxyquinolin-3-yl derivatives (e.g., ): Substituents: Chlorine at C6, methoxy at C2. The methoxy group (electron-donating) enhances resonance stabilization, while chlorine (electron-withdrawing) increases electrophilicity at adjacent positions. Biological Activity: Such derivatives exhibit antibacterial and anticancer properties, attributed to the synergistic effects of electron-withdrawing and donating groups .
  • 2-Cyanoquinolin-1-ium nitrate (): Substituents: Cyano group at C2, nitrate counterion. The cyano group strongly withdraws electrons, polarizing the quinolinium ring and facilitating hydrogen-bonding interactions with the nitrate ion. This compound is used in studies of supramolecular chemistry and as a drug intermediate .
  • 5-(2-Chloroacetyl)-8-methoxy-1-methylquinolin-2-one (): Substituents: Chloroacetyl and methoxy groups. The chloroacetyl moiety enhances reactivity in nucleophilic substitution reactions, making it useful in synthetic chemistry.

Comparison with this compound:

  • The C2 chlorine in this compound likely increases electrophilicity at the C4 position, similar to cyano-substituted analogs .
  • The N1 methyl group may improve solubility in non-polar solvents compared to hydroxyl- or nitro-substituted quinolines.

Crystallographic and Physicochemical Data

  • 6-Chloro-2-methoxyquinolin-3-yl chalcone (): Forms planar structures stabilized by π-π stacking and weak hydrogen bonds.
  • 2-Cyanoquinolin-1-ium nitrate (): Exhibits a layered crystal structure due to strong N–H···O hydrogen bonds between the quinolinium cation and nitrate anion .
  • This compound: Predicted to form ionic crystals with halide or other counterions, influenced by the methyl group’s steric effects.

Q & A

Basic: How can I optimize the synthesis of 2-Chloro-1-methylquinolin-1-ium to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) and rigorous characterization of intermediates. For quinolinium salts like this compound, consider:

  • Quaternization : Methylation of the quinoline nitrogen using methyl iodide or dimethyl sulfate under controlled pH and temperature (e.g., 60–80°C in polar aprotic solvents like DMF) .
  • Chlorination : Post-methylation chlorination via electrophilic substitution (e.g., using Cl2 or SOCl2) under inert conditions.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the product. Validate purity via HPLC (≥95%) and NMR (absence of residual solvent peaks) .

Advanced: What crystallographic strategies resolve contradictions in reported unit cell parameters for this compound?

Methodological Answer:
Discrepancies in crystallographic data often arise from twinning , disorder , or data collection artifacts . To address this:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with a low-temperature (100 K) setup to minimize thermal motion .
  • Refinement Tools : Employ SHELXL for anisotropic refinement of heavy atoms (Cl, N) and WinGX for symmetry validation. For twinned crystals, apply the TWIN/BASF command in SHELXL to model twin domains .
  • Validation : Cross-check metrics (Rint, GooF) against the Cambridge Structural Database (CSD) entries for similar quinolinium salts. Use ORTEP diagrams to visualize anisotropic displacement ellipsoids and identify disorder .

Advanced: How should I analyze conflicting bioactivity data for this compound across different assays?

Methodological Answer:
Contradictory bioactivity results may stem from assay-specific variables (e.g., cell lines, solvent interference) or compound stability issues . Follow these steps:

  • Control Experiments : Include solvent-only controls and validate compound stability under assay conditions (e.g., via LC-MS post-assay).
  • Dose-Response Curves : Perform IC50/EC50 determinations in triplicate across multiple cell lines. Use ANOVA to assess inter-assay variability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 3.5–4.5 ppm for N-methyl). Use DEPT-135 to distinguish CH3 signals.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M]<sup>+</sup>) and isotopic patterns (Cl signature).
  • IR Spectroscopy : Identify C-Cl stretches (600–800 cm<sup>−1</sup>) and quinolinium ring vibrations (1600–1450 cm<sup>−1</sup>) .

Advanced: How can graph set analysis elucidate hydrogen-bonding patterns in this compound crystals?

Methodological Answer:
Graph set analysis (GSA) classifies hydrogen-bond motifs (e.g., chains, rings) using Rn<sup>m</sup>(l) notation. For this compound:

  • Data Collection : Extract H-bond geometries (D–H···A distances, angles) from SC-XRD data.
  • Software Tools : Use WinGX to generate .res files and Mercury (CSD) for motif visualization.
  • Pattern Identification : Common motifs in quinolinium salts include C(6) chains (N–H···Cl) and R2<sup>2</sup>(8) rings (π-π stacking interactions). Compare with Etter’s rules to predict packing efficiency .

Advanced: What statistical approaches resolve time-dependent contradictions in the compound’s stability studies?

Methodological Answer:
For stability data showing degradation anomalies:

  • Time-Series Analysis : Apply cross-lagged panel modeling (CLPM) to assess causal relationships between storage conditions (pH, temperature) and degradation rates.

Basic: What are best practices for reporting synthetic yields and characterization data?

Methodological Answer:
Follow IUPAC guidelines and journal-specific protocols (e.g., Medicinal Chemistry Research):

  • Yield Calculation : Report isolated yields (not conversion) with solvent recovery notes.
  • Data Tables : Include melting points, NMR shifts, and elemental analysis (C, H, N ±0.4%).
  • Reproducibility : Disclose batch-specific variations (e.g., lot-dependent impurities) .

Advanced: How do I design a study to investigate the compound’s dual role as a catalyst and substrate?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction progress (e.g., chlorination rates).
  • Isotopic Labeling : Synthesize <sup>13</sup>C-methylated analogs to track methyl group transfer via <sup>13</sup>C NMR.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to identify transition states and validate experimental ΔG<sup>‡</sup> values .

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